molecular formula C18H17N3O3 B5372357 2,6-dihydroxy-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide

2,6-dihydroxy-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide

货号 B5372357
分子量: 323.3 g/mol
InChI 键: KSCVZBBEAWYAJF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-dihydroxy-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide, also known as MIB-1, is a chemical compound that has recently gained attention in scientific research. It is a potent and selective inhibitor of the enzyme PARP-1, which plays a critical role in DNA repair and cell death pathways. The inhibition of PARP-1 has been shown to have therapeutic potential in cancer treatment, as well as in other diseases related to DNA damage and inflammation.

作用机制

2,6-dihydroxy-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide exerts its effects by inhibiting the activity of PARP-1, which is an enzyme involved in DNA repair and cell death pathways. Inhibition of PARP-1 leads to accumulation of DNA damage, which can induce cell death in cancer cells. This compound has also been shown to modulate the immune system and reduce inflammation, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to induce cell death in cancer cells, reduce inflammation, and modulate the immune system. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy, by sensitizing cancer cells to DNA damage.

实验室实验的优点和局限性

One advantage of 2,6-dihydroxy-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide is its high selectivity for PARP-1, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of this compound is its low solubility, which may limit its use in certain experimental settings.

未来方向

There are several potential future directions for research on 2,6-dihydroxy-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide. One area of interest is the development of combination therapies that include this compound, to enhance the efficacy of cancer treatment. Another area of interest is the investigation of the anti-inflammatory properties of this compound, which may have therapeutic potential in other diseases beyond cancer. Additionally, the development of more potent and selective PARP-1 inhibitors, based on the structure of this compound, is an ongoing area of research.

合成方法

The synthesis of 2,6-dihydroxy-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 2,6-dihydroxybenzamide, which is then reacted with 4-(2-methyl-1H-imidazol-1-yl)benzyl chloride to form the final product. The synthesis has been optimized to yield high purity and high yield of the final product.

科学研究应用

2,6-dihydroxy-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. It has been shown to enhance the efficacy of chemotherapy and radiation therapy, by sensitizing cancer cells to DNA damage and inducing cell death. This compound has also been shown to have anti-inflammatory properties, which may have therapeutic potential in diseases such as arthritis and multiple sclerosis.

属性

IUPAC Name

2,6-dihydroxy-N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-19-9-10-21(12)14-7-5-13(6-8-14)11-20-18(24)17-15(22)3-2-4-16(17)23/h2-10,22-23H,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCVZBBEAWYAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)CNC(=O)C3=C(C=CC=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。